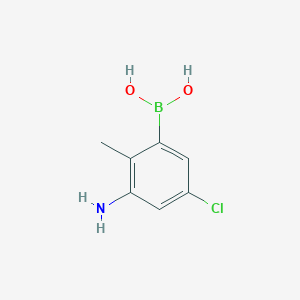
(3-Amino-5-chloro-2-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Amino-5-chloro-2-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Various methods for the preparation of α-aminoboronic acids, which could be relevant to the synthesis of “this compound”, have been described .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C7H9BClNO2 . The InChI code for this compound is 1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3 .Chemical Reactions Analysis
Boronic acids, including “this compound”, can participate in various chemical reactions. For instance, they can undergo reversible click chemistries, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 185.42 . The compound is hygroscopic .科学的研究の応用
Synthesis and Chemical Properties
Boronic acids are crucial in organic synthesis, especially in cross-coupling reactions such as the Suzuki reaction, offering pathways to construct biologically active compounds and pharmaceutical agents. The synthesis of boronic acid derivatives, including compounds like (3-Amino-5-chloro-2-methylphenyl)boronic acid, plays a significant role in developing new materials and sensors. These compounds have been employed in constructing glucose sensing materials that operate at physiological pH, highlighting their importance in biomedicine and synthetic chemistry (Das et al., 2003).
Sensing Applications
Boronic acids, including derivatives of this compound, find applications in sensing due to their ability to form reversible complexes with diols. This property has been exploited in the detection of bacteria, where boronic acids bind to diol groups on bacterial cell walls. A study demonstrated the use of boronic acid derivatives immobilized on a gold electrode for bacteria detection, showing potential for rapid, cost-effective analysis in various types of water (Wannapob et al., 2010).
Biological Interactions
The interaction of boronic acids with biological molecules is another significant area of research. For instance, boronic acids act as reversible inhibitors of class C beta-lactamases, enzymes that confer antibiotic resistance. Studies on aromatic boronic acids, including derivatives similar to this compound, have shown their potential in inhibiting these enzymes, suggesting applications in combating antibiotic resistance (Beesley et al., 1983).
将来の方向性
Boronic acids, including “(3-Amino-5-chloro-2-methylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on further exploring these interactions and developing new applications for boronic acids.
Relevant Papers Several papers have been published on the topic of boronic acids. For instance, a review paper published in 2013 provides a comprehensive overview of the uses and applications of boronic acids . Another paper discusses the synthesis of α-aminoboronic acids , which could be relevant to the synthesis of “this compound”. A paper on the selection of boron reagents for Suzuki–Miyaura coupling also provides valuable insights .
作用機序
Target of Action
The primary target of (3-Amino-5-chloro-2-methylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
They are also known to be marginally stable in water .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids can be affected by the presence of water, as they are only marginally stable in this environment .
特性
IUPAC Name |
(3-amino-5-chloro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQJHRDJMULJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)N)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
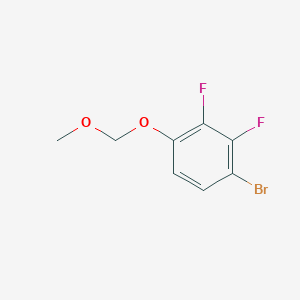
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)
![N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide](/img/structure/B2758665.png)
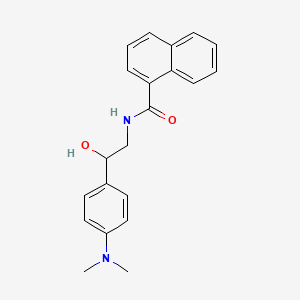
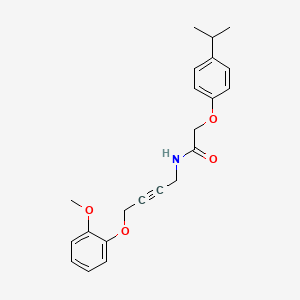
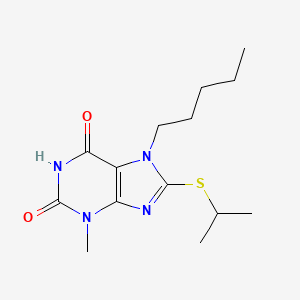
![3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758670.png)

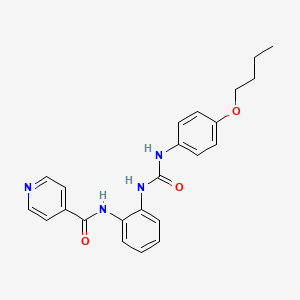
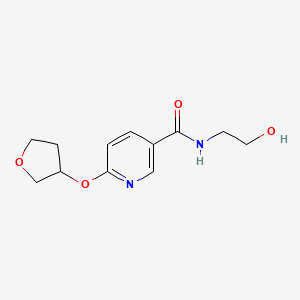

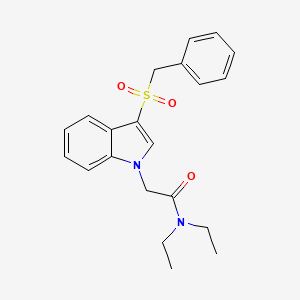

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)
